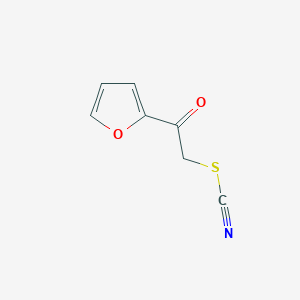
(3AR,7aR)-octahydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3AR,7aR)-Octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that includes a fused ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a saturated isoindoline ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7aR)-octahydro-1H-isoindol-1-one typically involves the reduction of isoindoline derivatives. One common method is the catalytic hydrogenation of isoindoline using palladium on carbon as a catalyst under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production.
化学反応の分析
Types of Reactions: (3AR,7aR)-Octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Isoindoline-1-one derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-substituted isoindoline derivatives.
科学的研究の応用
(3AR,7aR)-Octahydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the synthesis of polymers and materials with specific properties, such as increased strength and durability.
作用機序
The mechanism of action of (3AR,7aR)-octahydro-1H-isoindol-1-one and its derivatives often involves interaction with biological macromolecules. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists. The specific molecular targets and pathways depend on the functional groups present on the isoindoline ring and their interactions with biological systems.
類似化合物との比較
Hexahydro-1H-isoindol-1-one: A similar compound with one less degree of saturation.
Octahydro-1H-indole: Another bicyclic compound with a different ring structure.
Uniqueness: (3AR,7aR)-Octahydro-1H-isoindol-1-one is unique due to its specific ring structure and stereochemistry, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying new chemical reactions and developing novel materials and pharmaceuticals.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1 |
InChIキー |
JKYNCKNIVHDOKU-NKWVEPMBSA-N |
異性体SMILES |
C1CC[C@@H]2[C@@H](C1)CNC2=O |
正規SMILES |
C1CCC2C(C1)CNC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)


![2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethan-1-amine](/img/structure/B8697623.png)




![4-Thiazolecarboxamide, 2-methyl-N-[2-(nitrooxy)ethyl]-](/img/structure/B8697652.png)
